molecular formula C7H10ClNO2 B1502581 2,6-Bis(hydroxymethyl)pyridine hydrochloride CAS No. 21197-76-2

2,6-Bis(hydroxymethyl)pyridine hydrochloride

Cat. No.: B1502581
CAS No.: 21197-76-2
M. Wt: 175.61 g/mol
InChI Key: VSICEQUMRIDAGS-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H9NO2·HCl. It is a derivative of pyridine, featuring hydroxymethyl groups at the 2 and 6 positions of the pyridine ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • From 2,6-Lutidine: One common synthetic route involves the conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine through a series of reactions involving hydroxymethylation.

  • From 2,6-Pyridinedimethanol: Another method involves the direct hydrochlorination of 2,6-pyridinedimethanol.

Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert this compound into its reduced forms.

  • Substitution: Substitution reactions can occur at the hydroxymethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyridine-2,6-dicarboxylic acid, pyridine-2,6-dione, etc.

  • Reduction Products: 2,6-Dimethylpyridine, 2,6-dimethylpyridine derivatives, etc.

  • Substitution Products: Various substituted pyridines depending on the nucleophile or electrophile used.

Scientific Research Applications

2,6-Bis(hydroxymethyl)pyridine hydrochloride is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a precursor for the synthesis of metal complexes and catalysts.

  • Biology: It is used in the study of biopolymers and their interactions.

  • Medicine: It is utilized in the development of active pharmaceutical ingredients.

  • Industry: It finds applications in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism by which 2,6-bis(hydroxymethyl)pyridine hydrochloride exerts its effects depends on the specific application. In general, it may involve interactions with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • 2,6-Pyridinedimethanol: This compound is structurally similar but lacks the hydrochloride moiety.

  • 2,6-Dimethylpyridine: Another pyridine derivative with methyl groups instead of hydroxymethyl groups.

Uniqueness: 2,6-Bis(hydroxymethyl)pyridine hydrochloride is unique due to its hydroxymethyl groups, which provide additional reactivity compared to similar compounds. This makes it particularly useful in various chemical transformations and applications.

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Properties

IUPAC Name

[6-(hydroxymethyl)pyridin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c9-4-6-2-1-3-7(5-10)8-6;/h1-3,9-10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSICEQUMRIDAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677210
Record name (Pyridine-2,6-diyl)dimethanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21197-76-2
Record name (Pyridine-2,6-diyl)dimethanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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